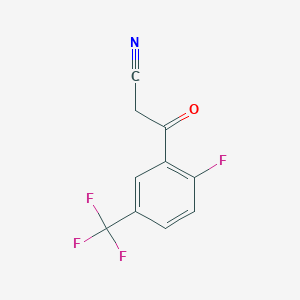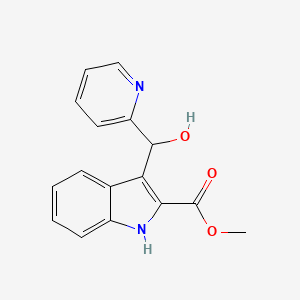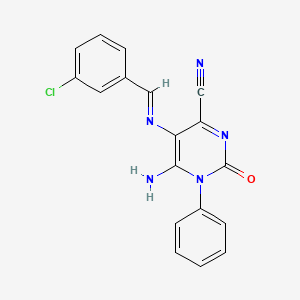
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F4NO It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzoylacetonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, leading to the formation of amides or other related compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or amines.
科学的研究の応用
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorine content makes it useful in the study of fluorine’s effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that benefit from its unique chemical properties.
作用機序
The mechanism by which 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and interaction with other molecules. These groups can enhance the compound’s stability, lipophilicity, and ability to form strong bonds with target molecules, making it a valuable intermediate in chemical synthesis.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
Uniqueness
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is unique due to the combination of fluorine and trifluoromethyl groups attached to the benzoylacetonitrile core. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. These properties make it particularly useful in specialized applications where such characteristics are desired.
特性
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZBPFUJAQAGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)

